molecular formula C15H20N2O3S B2660185 N-butyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide CAS No. 899998-62-0

N-butyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

Cat. No. B2660185
CAS RN: 899998-62-0
M. Wt: 308.4
InChI Key: IDEISGQZDQUDHE-UHFFFAOYSA-N
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Description

“N-butyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are important in the field of medicinal chemistry due to their presence in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “N-butyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” would consist of a quinoline core with various substitutions. The “N-butyl” indicates a butyl group attached to a nitrogen atom, “4,8-dimethyl” indicates methyl groups at the 4 and 8 positions of the quinoline ring, “2-oxo” indicates a carbonyl group at the 2 position, and “6-sulfonamide” indicates a sulfonamide group at the 6 position .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “N-butyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” can undergo would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-butyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” would depend on its specific structure. Quinoline derivatives generally have high boiling points due to their aromaticity and the presence of nitrogen .

Mechanism of Action

The mechanism of action of “N-butyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” would depend on its specific biological targets. Many quinoline derivatives exhibit antimicrobial, antifungal, and antitumor activities .

Future Directions

The future directions for the study of “N-butyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” would likely involve further exploration of its synthesis, properties, and potential biological activities. Quinoline derivatives are a rich area of study in medicinal chemistry, and there is much potential for the discovery of new pharmaceuticals .

properties

IUPAC Name

N-butyl-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-4-5-6-16-21(19,20)12-7-11(3)15-13(9-12)10(2)8-14(18)17-15/h7-9,16H,4-6H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEISGQZDQUDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC2=C(C(=C1)C)NC(=O)C=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 18592805

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